

NDI-091143 and Cholesterol Metabolism: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NDI-091143 is a potent, small-molecule allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the production of cytosolic acetyl-CoA, NDI-091143 targets a key node in lipid metabolism, presenting a promising, albeit currently non-commercialized, therapeutic strategy for hyperlipidemia. This technical guide provides a comprehensive overview of the core science behind NDI-091143, including its mechanism of action, the broader context of ACLY's role in cholesterol metabolism, and detailed experimental protocols for evaluating such inhibitors. While extensive in vivo and clinical data for NDI-091143 are not publicly available, this guide leverages data from other ACLY inhibitors to illustrate the anticipated physiological effects and outlines the methodologies used in preclinical and clinical evaluation.

Introduction to NDI-091143 and its Target: ATP-Citrate Lyase (ACLY)

NDI-091143 is a highly potent inhibitor of human ATP-citrate lyase (ACLY) with a Ki of 7.0 nM and an IC50 of 2.1 nM in in vitro assays.[1][2] It functions as an allosteric inhibitor, binding to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, a key substrate for ACLY.[3][4]



ACLY is a critical enzyme that links carbohydrate metabolism to the synthesis of lipids.[5] It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The resulting acetyl-CoA is the fundamental building block for the biosynthesis of both fatty acids and cholesterol.[3][5] Inhibition of ACLY is therefore a therapeutic strategy for lowering elevated levels of low-density lipoprotein cholesterol (LDL-C). [5][6]

While **NDI-091143** has demonstrated high potency in enzymatic assays, some reports suggest it may not be cell-permeable, which could limit its in vivo efficacy.[4] Publicly available information on the development of **NDI-091143**, primarily for oncology, appears to have ceased after 2019, and it is not currently listed in the active pipeline of Nimbus Therapeutics.[1][7][8]

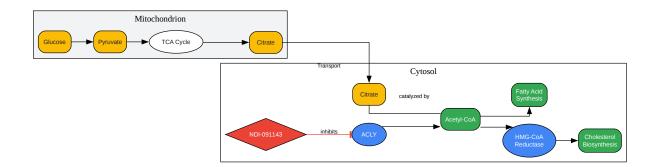
The Central Role of ACLY in Cholesterol Metabolism

The synthesis of cholesterol is a complex process that begins with acetyl-CoA. By inhibiting ACLY, **NDI-091143** reduces the available pool of cytosolic acetyl-CoA, thereby limiting the initial step of the cholesterol biosynthesis pathway.

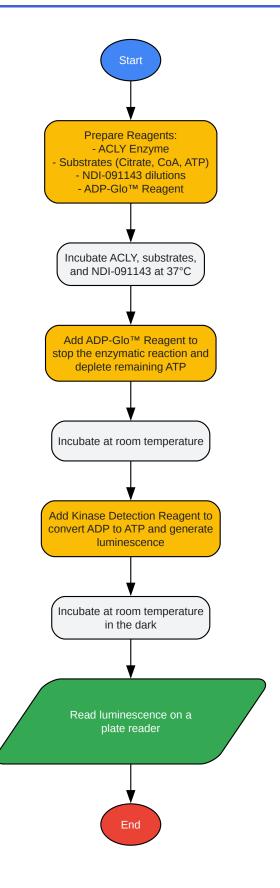
Signaling Pathway of Cholesterol Biosynthesis and ACLY Inhibition

The following diagram illustrates the central role of ACLY in providing the acetyl-CoA necessary for cholesterol synthesis and how its inhibition by **NDI-091143** disrupts this pathway.

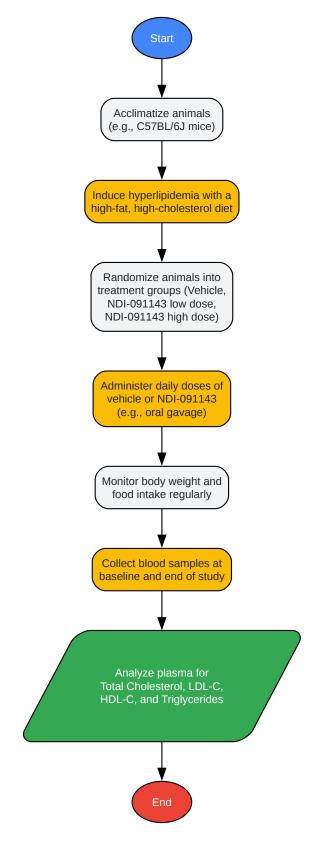












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